molecular formula C28H57NO2 B13857630 N-Methoxy-N-methylhexacosanamide

N-Methoxy-N-methylhexacosanamide

Cat. No.: B13857630
M. Wt: 439.8 g/mol
InChI Key: OKPCMFSPXIVQJY-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylhexacosanamide is a long-chain fatty acid amide derivative with the molecular formula C₂₇H₅₅NO₂. Structurally, it consists of a hexacosanoyl (26-carbon) chain linked to a modified amide group, where the nitrogen is substituted with both methoxy (-OCH₃) and methyl (-CH₃) groups. This configuration imparts unique physicochemical properties, such as high hydrophobicity due to the long aliphatic chain and moderate polarity from the amide and methoxy groups.

For instance, N-methoxymethylamines are synthesized via reactions involving amines, paraformaldehyde, and sodium methoxide in methanol, which could be adapted for longer-chain substrates like hexacosanamide derivatives .

Properties

Molecular Formula

C28H57NO2

Molecular Weight

439.8 g/mol

IUPAC Name

N-methoxy-N-methylhexacosanamide

InChI

InChI=1S/C28H57NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(30)29(2)31-3/h4-27H2,1-3H3

InChI Key

OKPCMFSPXIVQJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methylhexacosanamide typically involves the reaction of hexacosanoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually conducted at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure the desired quality and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methylhexacosanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Methoxy-N-methylhexacosanamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in organic synthesis.

    Biology: The compound may be used in the study of biological processes and interactions involving amides and related functional groups.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylhexacosanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Methoxyacetamide (C₃H₇NO₂)

Structural Similarities :

  • Both compounds feature a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the amide nitrogen.
  • The amide backbone provides moderate polarity and hydrogen-bonding capacity.

Key Differences :

  • Chain Length : N-Methoxyacetamide has a short acetyl chain (C₂), whereas N-Methoxy-N-methylhexacosanamide has a 26-carbon chain, resulting in vastly different solubility and melting points.
  • Applications : N-Methoxyacetamide is used in organic synthesis as a reagent or intermediate (e.g., in heterocycle formation) , while the long-chain hexacosanamide derivative may find applications in lipid-based formulations or surfactants due to its amphiphilic nature.
Property This compound N-Methoxyacetamide
Molecular Formula C₂₇H₅₅NO₂ C₃H₇NO₂
Molecular Weight (g/mol) ~427.7 89.09
Solubility Insoluble in water; soluble in nonpolar solvents Soluble in polar solvents (e.g., DMF, methanol)
Melting Point Likely >100°C (estimated) 40–45°C

N-Methoxymethylamine Derivatives

Structural Similarities :

  • Both classes involve nitrogen-bound methoxy and alkyl groups.
  • These compounds are synthesized using similar reagents (e.g., amines, formaldehyde derivatives) .

Key Differences :

  • Functional Groups : N-Methoxymethylamines lack the amide carbonyl group, making them more reactive as nucleophiles.
  • Applications : N-Methoxymethylamines serve as intermediates in the synthesis of pharmaceuticals and agrochemicals, whereas the hexacosanamide derivative’s long chain may prioritize its use in materials science or lipid membranes.

N-Hydroxyoctanamide (C₈H₁₇NO₂)

Structural Similarities :

  • Both are fatty acid amides with nitrogen substitutions.

Key Differences :

  • Substituents : N-Hydroxyoctanamide has a hydroxyl (-OH) group on nitrogen instead of methoxy and methyl groups.
  • Reactivity : The hydroxyl group in N-Hydroxyoctanamide enhances hydrogen-bonding capacity and acidity compared to the methoxy group in the hexacosanamide derivative .

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